molecular formula C12H18N2S B3199903 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1017184-36-9

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B3199903
CAS No.: 1017184-36-9
M. Wt: 222.35 g/mol
InChI Key: YCLWGQNLLSBAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a piperidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative under acidic conditions to form the benzothiazole ring. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.

    Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and its derivatives.

Uniqueness

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its fused ring structure, which combines the properties of both piperidine and benzothiazole.

Properties

IUPAC Name

2-piperidin-3-yl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h9,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWGQNLLSBAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 2
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 3
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 4
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 5
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 6
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.